molecular formula C6H10O4 B230964 Guanidinospermidine CAS No. 15271-45-1

Guanidinospermidine

Cat. No. B230964
CAS RN: 15271-45-1
M. Wt: 187.29 g/mol
InChI Key: VDNMXEHWOCXKOZ-UHFFFAOYSA-N
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Description

Guanidinospermidine (GSPM) is a naturally occurring polyamine that is found in various organisms, including bacteria, plants, and animals. It is a derivative of spermidine, which is synthesized by the action of the enzyme arginine decarboxylase (ADC) on arginine. GSPM has been found to have various biological functions, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Guanidinospermidine has been found to have various scientific research applications, including the study of cancer, neurodegenerative diseases, and aging. Guanidinospermidine has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In neurodegenerative diseases, Guanidinospermidine has been found to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases. Guanidinospermidine has also been found to extend the lifespan of various organisms, including mice, suggesting that it may have anti-aging properties.

Mechanism of Action

The exact mechanism of action of Guanidinospermidine is not fully understood. However, it has been proposed that Guanidinospermidine may act by regulating the expression of genes involved in cell growth, differentiation, and apoptosis. Guanidinospermidine has also been found to interact with various proteins, including transcription factors and enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Guanidinospermidine has been found to have various biochemical and physiological effects. It has been shown to increase the activity of ADC, which is involved in the synthesis of polyamines. Guanidinospermidine has also been found to increase the expression of genes involved in cell growth and differentiation. In addition, Guanidinospermidine has been found to regulate the activity of various enzymes, including ornithine decarboxylase and S-adenosylmethionine decarboxylase, which are involved in polyamine metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using Guanidinospermidine in lab experiments is that it is a naturally occurring compound, which reduces the risk of toxicity and side effects. Guanidinospermidine is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using Guanidinospermidine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for Guanidinospermidine research. One area of research is the development of Guanidinospermidine as a potential anticancer agent. Further studies are needed to determine the optimal dose and treatment regimen for Guanidinospermidine in cancer therapy. Another area of research is the study of Guanidinospermidine in neurodegenerative diseases. Further studies are needed to determine the mechanism of action of Guanidinospermidine in these diseases and to develop Guanidinospermidine-based therapies. Finally, future research should focus on the role of Guanidinospermidine in aging and lifespan extension. Further studies are needed to determine the underlying mechanisms of Guanidinospermidine's anti-aging effects and to develop Guanidinospermidine-based therapies for age-related diseases.

Synthesis Methods

Guanidinospermidine can be synthesized by the reaction of spermidine with cyanamide in the presence of sodium hydroxide. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to Guanidinospermidine. Alternatively, Guanidinospermidine can be synthesized by the reaction of spermine with arginine in the presence of ADC.

properties

CAS RN

15271-45-1

Molecular Formula

C6H10O4

Molecular Weight

187.29 g/mol

IUPAC Name

2-[3-(4-aminobutylamino)propyl]guanidine

InChI

InChI=1S/C8H21N5/c9-4-1-2-5-12-6-3-7-13-8(10)11/h12H,1-7,9H2,(H4,10,11,13)

InChI Key

VDNMXEHWOCXKOZ-UHFFFAOYSA-N

SMILES

C(CCNCCCN=C(N)N)CN

Canonical SMILES

C(CCNCCCN=C(N)N)CN

synonyms

guanidinospermidine

Origin of Product

United States

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